molecular formula C27H38O6 B13399509 Prednisolone_Tebutate

Prednisolone_Tebutate

Cat. No.: B13399509
M. Wt: 458.6 g/mol
InChI Key: HUMXXHTVHHLNRO-UHFFFAOYSA-N
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Description

Contextualization within Glucocorticoid Research

Glucocorticoids are a class of steroid hormones that play a crucial role in various physiological processes, including the regulation of inflammation and immune responses. pharmacompass.com In academic research, synthetic glucocorticoids like prednisolone (B192156) tebutate are investigated for their potential therapeutic applications and to better understand their mechanisms of action. medchemexpress.commedchemexpress.compharmacompass.com These compounds interact with specific intracellular glucocorticoid receptors, leading to changes in gene expression that ultimately suppress inflammatory pathways. pharmacompass.compharmgkb.orgchemicalbook.com Research in this area explores how structural modifications to the glucocorticoid molecule, such as the addition of an ester group in prednisolone tebutate, can influence its potency, duration of action, and other pharmacokinetic properties. researchgate.netdrugbank.comnih.gov

Historical Perspective of Prednisolone and its Esters in Scientific Inquiry

The journey of glucocorticoid research began with the isolation of compounds from the adrenal cortex in the 1930s, including what would later be known as cortisone (B1669442) and hydrocortisone (B1673445). painphysicianjournal.comijdvl.com The synthesis of prednisolone, a more potent derivative of hydrocortisone, in the mid-1950s marked a significant milestone. nih.govwikipedia.org Prednisolone itself was discovered and approved for medical use in 1955. wikipedia.org

Subsequently, scientific investigation turned towards modifying the prednisolone molecule to enhance its therapeutic profile. This led to the development of various esters, including prednisolone tebutate, which was first approved in 1956. nih.govebi.ac.ukdrugfuture.com The primary goal of creating these esters was to alter the drug's solubility and absorption rate, thereby prolonging its effect after administration. Research from this era, such as the work leading to a 1956 patent by Sarett, focused on the preparation and properties of these new compounds. drugfuture.com The development of esters like prednisolone acetate (B1210297) also became crucial, not only for direct therapeutic use but also as important intermediates in the synthesis of other steroid drugs. google.com

Chemical Classification and Relationship to Parent Compounds

Prednisolone tebutate is chemically classified as a synthetic glucocorticoid and a corticosteroid hormone. medchemexpress.comnih.govdrugbank.com It belongs to the broader class of organic compounds known as gluco/mineralocorticoids and their derivatives. drugbank.com Its chemical structure is based on a pregnane (B1235032) steroid skeleton. drugbank.com

The parent compound of prednisolone tebutate is prednisolone. nih.gov Prednisolone itself is a derivative of hydrocortisone (cortisol), differing by the presence of a double bond between carbons 1 and 2 in the A-ring of the steroid nucleus. chemicalbook.comnih.gov This modification increases its glucocorticoid activity and reduces its mineralocorticoid (salt-retaining) effects compared to hydrocortisone. nih.gov

Prednisolone tebutate is an ester of prednisolone. Specifically, it is the 21-tert-butylacetate ester of prednisolone. nih.govdrugbank.com This means that a tebutate (tert-butylacetate) group is attached to the 21-hydroxyl group of the prednisolone molecule. nih.govdrugbank.com This esterification significantly impacts the compound's physical and chemical properties, such as its solubility and how it is metabolized in the body.

Interactive Data Table: Chemical Properties of Prednisolone Tebutate

PropertyValueSource
Molecular Formula C27H38O6 nih.govebi.ac.uk
Molecular Weight 458.6 g/mol nih.govebi.ac.uk
CAS Number 7681-14-3 nih.gov
Parent Compound Prednisolone nih.gov

Interactive Data Table: Research Findings on Glucocorticoid Modifications

ModificationEffect on ActivityReference
Introduction of a double bond at C1-C2 (e.g., Prednisolone from Hydrocortisone) Increased glucocorticoid potency, reduced salt-retaining activity. nih.gov
Esterification at C21 (e.g., Prednisolone Tebutate) Prolonged duration of action. researchgate.netdrugbank.com
6α-methylation (e.g., Methylprednisolone) Increased potency and duration of action. nih.gov
9α-fluorination (e.g., Fludrocortisone) Increased binding affinity to glucocorticoid receptors. nih.gov

Properties

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMXXHTVHHLNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Agonism

The primary mechanism of action for prednisolone (B192156), the active component of prednisolone tebutate, is its function as a glucocorticoid receptor (GR) agonist. pharmacompass.compatsnap.comebi.ac.ukpharmgkb.org This interaction initiates a cascade of intracellular events that ultimately alter gene expression. patsnap.comdrugbank.com

Receptor Binding Kinetics and Dynamics

Upon entering a cell, the lipophilic nature of prednisolone allows it to passively diffuse across the cell membrane. smpdb.cajbjs.org In the cytoplasm, it binds with high affinity to the glucocorticoid receptor. pharmgkb.orgoccams.com This binding event is a critical determinant of the drug's potency. occams.com In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSP), such as HSP90, and immunophilins. nih.govufrgs.br The binding of prednisolone to the GR induces a conformational change in the receptor, leading to the dissociation of this chaperone protein complex. smpdb.canih.gov This "unmasking" exposes the nuclear localization signals on the receptor. nih.gov The pharmacodynamic effects of corticosteroids like prednisolone often persist longer than their detectable presence in plasma, indicating that the duration of action is not solely governed by plasma concentrations but by these downstream cellular events.

Nuclear Translocation and Gene Regulatory Pathways

Once activated, the prednisolone-GR complex translocates from the cytoplasm into the cell nucleus. pharmgkb.orgpatsnap.comsmpdb.ca Inside the nucleus, the activated receptor complex can function as a transcription factor itself or modulate the activity of other transcription factors. pharmgkb.orgnih.gov The primary mode of action within the nucleus involves the dimerization of the receptor. nih.gov This activated dimer then interacts with specific DNA sequences, leading to changes in the transcription of target genes. patsnap.commdpi.com

Interaction with Glucocorticoid Response Elements (GREs)

The activated glucocorticoid receptor dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. pharmgkb.orgpatsnap.comnih.gov This interaction can either activate or repress gene transcription. nih.gov The binding to positive GREs leads to the increased expression of anti-inflammatory proteins, while binding to negative GREs (nGREs) can inhibit the transcription of pro-inflammatory genes. smpdb.camdpi.com This dual capability to upregulate and downregulate gene expression is central to the therapeutic effects of prednisolone. patsnap.com

Modulation of Cellular Signaling Networks

Beyond its direct interaction with DNA, prednisolone tebutate significantly influences various cellular signaling networks that are pivotal in the inflammatory response.

Inhibition of Pro-inflammatory Signaling Molecules (e.g., Phospholipase A2, NF-κB)

A key anti-inflammatory action of prednisolone is the inhibition of phospholipase A2. pharmacompass.comdrugbank.comnih.gov This is achieved indirectly through the increased synthesis of proteins like lipocortin-1 (also known as annexin-1), which in turn inhibits phospholipase A2 activity. patsnap.comjbjs.org By inhibiting this enzyme, prednisolone effectively blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.comresearchgate.net

Furthermore, prednisolone interferes with the nuclear factor-kappa B (NF-κB) signaling pathway. pharmacompass.comdrugbank.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.gov Prednisolone can inhibit NF-κB activation and its subsequent translocation into the nucleus. nih.gov Studies have shown that prednisolone markedly inhibits the PDGF-induced nuclear translocation of the p50 and p65 subunits of NF-κB. nih.gov This inhibition prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators. nih.govresearchgate.net

Promotion of Anti-inflammatory Protein Synthesis (e.g., Interleukin-10)

In addition to suppressing pro-inflammatory pathways, prednisolone actively promotes the synthesis of anti-inflammatory proteins. pharmacompass.comdrugbank.comnih.gov A prime example is the promotion of Interleukin-10 (IL-10) synthesis. pharmacompass.comdrugbank.comnih.gov IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in downregulating the immune response and limiting tissue damage. nih.govmdpi.comoatext.com It inhibits the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. oatext.com By enhancing the expression of genes like IL-10, prednisolone helps to shift the cellular environment from a pro-inflammatory to an anti-inflammatory state. drugbank.commdpi.com

Effects on Immune Cell Function and Regulation

The immunosuppressive and anti-inflammatory actions of prednisolone tebutate are a cornerstone of its therapeutic use. medchemexpress.comfrontiersin.org These effects are achieved through a multi-faceted impact on nearly all components of the immune system. frontiersin.org

Glucocorticoids, including prednisolone, inhibit the production of a wide array of pro-inflammatory molecules. patsnap.com This includes the suppression of cytokines like interleukins and tumor necrosis factor-alpha (TNF-α), which are key signaling molecules that amplify the inflammatory response. patsnap.com The mechanism involves the inhibition of phospholipase A2, a critical enzyme in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. patsnap.comnih.gov

Furthermore, prednisolone directly affects the function and trafficking of immune cells. frontiersin.orgpatsnap.com It can reduce the migration of neutrophils and other leukocytes to sites of inflammation by downregulating the expression of adhesion molecules on both endothelial cells and the immune cells themselves. patsnap.com This prevents the accumulation of inflammatory cells at the site of injury or infection, thereby reducing tissue damage. patsnap.com

At a cellular level, prednisolone can induce apoptosis, or programmed cell death, in certain immune cell populations, notably T-cells and B-cells. patsnap.com This reduction in the number of key immune players contributes significantly to its immunosuppressive effects, which is particularly beneficial in the context of autoimmune diseases where the immune system mistakenly attacks the body's own tissues. patsnap.com The compound also interferes with the function of monocytes and macrophages, key cells of the innate immune system. frontiersin.org

Investigation of Specific Biological Processes

Beyond its well-established role in immunity, research has uncovered the influence of prednisolone on other fundamental biological processes, including the body's internal clock and the genetic landscape of various diseases.

Impact on Circadian Rhythms at the Molecular Level

The body's circadian rhythms, the approximately 24-hour cycles that govern many physiological processes, are intricately linked to the endocrine system. Glucocorticoids are a key hormonal regulator of these rhythms in peripheral tissues. binasss.sa.cr Studies have shown that prednisolone can significantly alter the molecular machinery of the circadian clock. pharmacompass.comnih.gov

Chronic treatment with prednisolone has been demonstrated to disrupt the normal oscillatory expression of core clock genes in peripheral tissues such as the liver and skeletal muscle. nih.gov Research in cultured liver cells (HepG2) revealed that prednisolone induces the expression of the clock gene Period1 (Per1). pharmacompass.comnih.govnih.gov This induced expression of Per1 can, in turn, dampen the rhythmic expression of other crucial clock genes like Period2 (Per2), Rev-erbalpha, and Bmal1. pharmacompass.comnih.govnih.gov The attenuation of these oscillations suggests a direct pharmacological effect of prednisolone on the core circadian mechanism. pharmacompass.comnih.gov

Interestingly, the timing of administration appears to be a critical factor. A single daily dose of prednisolone given at the time of the natural peak of endogenous glucocorticoid levels had minimal effect on the rhythmic expression of clock genes. pharmacompass.comnih.govnih.gov This suggests that the disruptive effects on circadian rhythms might be mitigated by aligning the treatment schedule with the body's natural hormonal fluctuations. pharmacompass.comnih.govnih.gov

A study in healthy human subjects further solidified these findings, showing that twice-daily prednisolone administration abolished the normal diurnal fluctuations in the expression of core clock genes in both adipose tissue and skeletal muscle. endocrine-abstracts.org

Table 1: Effect of Prednisolone on Clock Gene Expression in Human Adipose Tissue and Skeletal Muscle

TissueGenePlacebo (Fold difference morning vs evening)Prednisolone (Fold difference morning vs evening)
Adipose Tissue Per33.31.3
Reverb-Beta3.01.3
Bmal10.31.0
Npas20.40.8
Skeletal Muscle Per32.61.1
Reverb-Beta1.80.9

Source: Endocrine Abstracts endocrine-abstracts.org

Influence on Gene Expression Profiles in Disease Models

The therapeutic effects of prednisolone are rooted in its ability to modulate the expression of a vast number of genes. pharmgkb.org Studies utilizing disease models have provided valuable insights into these gene expression changes.

In a mouse model of experimental autoimmune uveitis (EAU), a condition that mimics a human autoimmune eye disease, prednisone (B1679067) treatment was found to reverse many of the gene expression changes associated with the disease. frontiersin.org Specifically, prednisone rescued the expression of a significant number of genes that were either up- or downregulated by the disease process in lymph nodes. frontiersin.org The study identified cell-type-specific gene regulation, with profound effects observed in T-helper 1 (Th1), T-helper 17 (Th17), and T-follicular helper (Tfh) cells, as well as B cells. frontiersin.org

Another study investigating experimentally-induced E. coli mastitis in cows showed that the addition of prednisolone to an antibiotic treatment regimen altered the gene expression profiles in the udder tissue. science.gov This highlights the compound's ability to influence the host's genetic response to infection.

Research on liver gene expression in mice has also shed light on the dimerization-dependent effects of the glucocorticoid receptor (GR), the protein to which prednisolone binds. nih.gov In wild-type mice, prednisolone influenced the expression of genes primarily involved in glucose metabolism, the cell cycle, apoptosis, and inflammation. nih.gov In mice with a dimerization-defective GR, the induction of gene expression by prednisolone was significantly reduced, particularly for genes related to the cell cycle and apoptosis. nih.gov This indicates that the ability of the GR to form a dimer is crucial for regulating certain sets of genes. nih.gov

Furthermore, a study on healthy human volunteers identified and compared the gene signatures induced by prednisolone in CD4+ T lymphocytes and CD14+ monocytes. nih.gov While the induction of gene expression was stronger in T lymphocytes, a significant number of genes were affected in both cell types. nih.gov This research also identified a large set of genes with strong links to metabolic processes, providing a molecular basis for some of the known side effects of glucocorticoids. nih.gov

Synthesis and Chemical Modification Studies

Synthetic Pathways to Prednisolone (B192156) Tebutate

Prednisolone tebutate, chemically known as prednisolone 21-(3,3-dimethylbutanoate) or prednisolone 21-tert-butylacetate, is synthesized through the esterification of the primary hydroxyl group at the C-21 position of the parent prednisolone molecule. wikipedia.orgnih.gov This process converts the more polar hydroxyl group into a more lipophilic ester group.

The synthesis generally involves the reaction of prednisolone with a reactive form of 3,3-dimethylbutanoic acid (tert-butylacetic acid). A common laboratory and industrial method for such esterifications involves reacting the alcohol (prednisolone) with an acyl halide, such as 3,3-dimethylbutanoyl chloride, in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the ester.

An alternative pathway could involve the reaction of a prednisolone salt with an alkyl halide or the use of a coupling agent to facilitate the direct esterification with tert-butylacetic acid. The resulting tebutate ester is a water-insoluble compound, a characteristic that influences its formulation and release profile. msdvetmanual.com

Derivatization Strategies for Analog Development

The chemical structure of prednisolone, particularly the C-21 hydroxyl group, provides a versatile site for modification to develop analogs with tailored properties. These derivatization strategies aim to create prodrugs that can offer altered solubility, duration of action, or novel therapeutic activities.

Esterification at the C-21 position is a primary strategy for modifying glucocorticoids. msdvetmanual.com By varying the carboxylic acid used in the esterification reaction, a wide range of prednisolone esters can be synthesized, each with distinct physicochemical properties. The tebutate moiety in prednisolone tebutate is one such example, chosen to create a less water-soluble, potentially longer-acting formulation. msdvetmanual.com

Research has explored the synthesis of numerous other esters at this position to modulate the drug's lipophilicity and, consequently, its pharmacokinetic profile. For instance, esterification with different linkers and functional groups can lead to a diverse library of compounds. nih.govacs.org A patent describes the creation of double esters, such as prednisolone 21-stearoyl-glycolate, by first esterifying the C-21 hydroxyl group with a hydroxy-acid and then esterifying the remaining hydroxyl group of that acid. google.com This highlights the extensive possibilities for creating complex derivatives.

Table 1: Examples of Prednisolone C-21 Esters and Their Modifying Acid

Prednisolone EsterModifying AcidReference
Prednisolone Tebutate3,3-Dimethylbutanoic acid (tert-butylacetic acid) nih.gov
Prednisolone Acetate (B1210297)Acetic Acid msdvetmanual.com
Prednisolone CaproateCaproic Acid (Hexanoic Acid) vulcanchem.com
Prednisolone 21-((4'-nitrooxymethyl)benzoate)4-(Nitrooxymethyl)benzoic acid nih.gov
Prednisolone 21-Stearoyl-glycolateStearoyl-glycolic acid google.com

A more advanced derivatization strategy involves conjugating prednisolone with low molecular weight carriers to create hybrid molecules with combined pharmacological activities. A notable example is the synthesis of nitro esters of prednisolone. nih.govacs.org In these studies, researchers attached nitric oxide (NO)-donating moieties to the C-21 position of prednisolone using various chemical linkers, such as alkyl chains or aromatic groups. nih.gov

The objective of this work was to synthesize new chemical entities that combine the anti-inflammatory and immunosuppressive actions of glucocorticoids with the biological properties of nitric oxide. nih.govacs.org To enhance the solubility of these conjugates, more water-soluble linkers, such as nitrooxyalkylpiperidine or -piperazine groups, were also incorporated into the designs. nih.gov This approach demonstrates a sophisticated method of drug modification, where a secondary pharmacologically active molecule is tethered to the primary drug to achieve a synergistic or novel therapeutic profile.

Conjugating therapeutic agents to polymers is a strategy used to improve the pharmacokinetic properties of drugs. Patent literature includes the concept of creating polymer-drug conjugates that incorporate prednisolone tebutate. google.com According to Ringsdorf's model, a polymer-drug conjugate typically consists of a polymeric backbone, a linker, and the drug molecule. researchgate.net

The synthesis of such conjugates would involve chemically linking prednisolone tebutate (or a prednisolone derivative) to a biocompatible polymer. google.com Polymers like poly(N-2-(hydroxypropyl) methacrylamide) or polyglutamic acid are often used for this purpose. google.com This conjugation aims to create a nano-sized therapeutic construct that can offer advantages such as improved stability and targeted delivery. researchgate.net This area of research represents a frontier in drug delivery systems, moving beyond simple ester prodrugs to complex macromolecular assemblies.

Chemical Characterization of Synthetic Products

The chemical characterization of newly synthesized prednisolone tebutate and its derivatives is crucial to confirm their structure, purity, and identity. A suite of analytical techniques is employed for this purpose. A United States Pharmacopeia (USP) reference standard for prednisolone tebutate is available, which serves as a benchmark for analytical comparisons. avantorsciences.comusp.org

Key analytical methods include:

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to study its fragmentation patterns, which helps confirm the structure. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing glucocorticoids, often requiring a derivatization step to increase the volatility of the analytes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure, showing the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl groups of the steroid skeleton and the ester linkage.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the synthetic product and to separate it from starting materials and byproducts.

The combination of these techniques provides a comprehensive chemical profile of the synthesized compound, ensuring its identity and quality.

Table 2: Analytical Techniques for Characterization

TechniquePurposeReference
Mass Spectrometry (MS / GC-MS)Confirms molecular weight and structural fragments. mdpi.com
Nuclear Magnetic Resonance (NMR)Elucidates detailed molecular structure and connectivity.
Infrared (IR) SpectroscopyIdentifies characteristic functional groups.
High-Performance Liquid Chromatography (HPLC)Assesses purity and quantifies the compound.
USP Reference StandardProvides a certified standard for comparison and validation. avantorsciences.com

Preclinical Pharmacological Investigations

Comparative Pharmacokinetic Analysis (In Vitro and In Vivo Animal Models)

Absorption and Distribution Profiles in Non-Human Systems

Following administration, prednisolone (B192156) exhibits varied absorption and distribution patterns across different non-human species. In rats, the absorption of prednisolone and its ester derivatives after intramuscular injection is rapid, with peak concentrations reached within 20 minutes. nih.gov Studies in dogs have also demonstrated rapid and complete hydrolysis of phosphate (B84403) esters to prednisolone, facilitating its distribution. nih.gov

The tissue distribution of prednisolone is extensive. In mice, after intraperitoneal or oral administration, maximum serum levels of prednisone (B1679067), prednisolone, and other metabolites are observed at 15 minutes. nih.gov A study in a monkey revealed that 30 minutes after an intravenous dose, the concentration of prednisone was higher in the kidneys, liver, intestine, and bile compared to the serum. nih.gov Research in rabbits under steady-state conditions has shown significant tissue binding of prednisolone. africaresearchconnects.com The highest distribution ratio was found in the small intestine, followed by the heart, kidneys, lungs, skeletal muscle, and spleen, indicating accumulation in these tissues. africaresearchconnects.com

A physiologically based pharmacokinetic (PBPK) model in male Wistar rats further detailed the distribution, noting that concentrations of prednisolone and its interconvertible metabolite, prednisone, were in rapid equilibrium in both plasma and tissues. nih.gov The blood-to-plasma ratio of prednisolone was determined to be 0.71. nih.gov This model also highlighted that tissue distribution was nonlinear, with the highest binding observed in muscle, followed by the liver, heart, intestine, and bone. nih.gov

Table 1: Prednisolone Tissue Distribution in Animal Models

Animal ModelKey FindingsTissues with High Concentration
Monkey Higher concentration in tissues than serum 30 mins post-IV dose. nih.govKidneys, Liver, Intestine, Bile nih.gov
Rabbit Significant tissue binding under steady-state conditions. africaresearchconnects.comSmall Intestine, Heart, Kidneys, Lungs, Skeletal Muscle, Spleen africaresearchconnects.com
Rat Nonlinear tissue distribution with rapid equilibrium between plasma and tissues. nih.govMuscle, Liver, Heart, Intestine, Bone nih.gov

Metabolic Transformation and Metabolite Identification

Prednisolone undergoes significant metabolic transformation in preclinical models. A primary metabolic process is the interconversion between prednisolone and its 11-oxo metabolite, prednisone. researchgate.netnih.gov Studies in mice have shown that liver homogenates can metabolize prednisone to prednisolone. nih.gov This reversible conversion is a key feature of its pharmacokinetics. researchgate.net

In addition to interconversion with prednisone, other metabolites have been identified. In mice, 20-dihydroprednisolone was identified as a metabolite in various biological samples. nih.gov More extensive metabolite identification has been conducted in cattle. In urine samples from a bullock treated with prednisolone acetate (B1210297), four key metabolites were identified:

20β-dihydroprednisolone

20α-dihydroprednisolone

6β-hydroxyprednisolone

20β-dihydroprednisone nih.govresearchgate.netunito.it

Among these, 20β-dihydroprednisolone was detected at the highest concentrations and has been proposed as a biomarker for prednisolone administration in this species. nih.govresearchgate.netunito.it The conversion of prednisolone to its 20α- and 20β-dihydro metabolites is catalyzed by hydroxysteroid dehydrogenases. unito.it

Table 2: Identified Metabolites of Prednisolone in Animal Models

Animal ModelIdentified MetabolitesReference
Mouse Prednisone, 20-Dihydroprednisolone nih.gov
Cattle 20β-dihydroprednisolone, 20α-dihydroprednisolone, 6β-hydroxyprednisolone, 20β-dihydroprednisone nih.govresearchgate.netunito.it

Elimination Kinetics in Preclinical Models

The elimination of prednisolone from the body has been characterized in several animal models, revealing species-specific differences in its kinetic profile. In dogs and monkeys, the disappearance of prednisone from serum following an intravenous dose was observed to be biphasic. nih.gov

Dogs: Apparent half-lives of 15 and 82 minutes. nih.gov

Monkeys: Apparent half-lives of 33 and 78 minutes. nih.gov

Studies in rats investigated the elimination of prednisolone and its ester derivatives. The elimination half-lives were found to be independent of the dose administered. nih.gov At a 10 mg/kg intramuscular dose, the elimination half-life of prednisolone was 0.53 hours. nih.gov In contrast, its ester derivatives, methyl 20α-dihydroprednisolonate and methyl 20β-dihydroprednisolonate, had elimination half-lives of 1.12 hours and 0.28 hours, respectively. nih.gov It was also noted that only small quantities of prednisone and prednisolone were excreted in the urine of dogs and monkeys after administration. nih.gov

Table 3: Elimination Half-Life of Prednisolone in Preclinical Models

Animal ModelAdministration RouteHalf-Life
Dog IntravenousBiphasic: 15 and 82 minutes nih.gov
Monkey IntravenousBiphasic: 33 and 78 minutes nih.gov
Rat Intramuscular (10 mg/kg)0.53 hours nih.gov

Protein Binding Dynamics in Biological Fluids

The binding of prednisolone to plasma proteins is a critical factor influencing its pharmacokinetics and is characterized by its nonlinear nature. researchgate.netresearchgate.net Prednisolone primarily binds to two proteins in plasma: transcortin (corticosteroid-binding globulin) and albumin. researchgate.netresearchgate.netresearchgate.net The binding to transcortin is a high-affinity, low-capacity interaction, which becomes saturated at therapeutic concentrations, while binding to albumin is a low-affinity, high-capacity process. researchgate.net

This concentration-dependent binding has been observed across species. In both human and rabbit plasma, prednisolone exhibits nonlinear binding characteristics. researchgate.net In mouse serum, when prednisone was added at a concentration of 50 µg/mL in vitro, approximately half of the drug was bound to serum proteins. nih.gov

The extent of protein binding is influenced by the concentration of the binding proteins. nih.gov Studies have shown a significant correlation between the extent of plasma protein binding of prednisolone and the serum albumin concentration. nih.gov A decrease in total plasma protein concentration leads to a decrease in the fractional binding of the steroid. nih.gov In a study group, the mean association constants for the prednisolone-albumin complex and the prednisolone-transcortin complex were determined to be 2.3 x 10³ M⁻¹ and 2.9 x 10⁷ M⁻¹, respectively, though with considerable interpatient variability. researchgate.net

Preclinical Pharmacodynamic Evaluation in Disease Models

Anti-inflammatory Efficacy Assessment in Animal Models (e.g., Colitis, Granuloma Formation)

The anti-inflammatory effects of prednisolone have been evaluated in various preclinical animal models of inflammation. In a rat model of inflammatory bowel disease (IBD) induced by acetic acid, prednisolone demonstrated a potent anti-inflammatory effect. zums.ac.ir Its mechanism involves the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins. zums.ac.ir

The efficacy of corticosteroids has also been assessed in models of granuloma formation. In a mouse model where granulomas were induced in the lungs by injecting divinyl copolymer beads, the anti-inflammatory effects of various agents were quantified by measuring the reduction in granuloma size. nih.gov While this specific study focused on hydrocortisone (B1673445), it established a model system frequently used to evaluate the efficacy of corticosteroids like prednisolone in reducing granulomatous inflammation. nih.gov Glucocorticoids, as a class, are known to exert their anti-inflammatory benefits by decreasing fibrin (B1330869) and phagocyte formation, as well as limiting fibrocyte activity and the formation of granulation tissue. msdvetmanual.com

Immunosuppressive Effects in Preclinical Settings

Preclinical investigations into the immunosuppressive properties of glucocorticoids have extensively documented the effects of prednisolone, the active metabolite of Prednisolone Tebutate. As a long-acting ester, Prednisolone Tebutate is designed to provide sustained release of prednisolone, and therefore, its immunosuppressive actions are understood through the lens of prednisolone's activity.

The primary mechanism of immunosuppression by prednisolone involves the modulation of gene expression following its binding to cytosolic glucocorticoid receptors. This complex translocates to the nucleus and influences the transcription of a wide array of genes. This results in the inhibition of pro-inflammatory cytokines and mediators, and the promotion of anti-inflammatory molecules. drugbank.commedchemexpress.com

In preclinical models, prednisolone has demonstrated potent inhibitory effects on lymphocyte proliferation. nih.gov This action is both concentration-dependent and time-dependent, interfering with the early events of lymphocyte activation. nih.gov Specifically, prednisolone has been shown to suppress the production of Interleukin-2 (IL-2) and the ability of activated lymphocytes to respond to IL-2. nih.gov Furthermore, a reduction in the frequency of IL-2 receptor-positive cells has been observed in cell cultures treated with prednisolone. nih.gov

Studies in animal models have further elucidated the immunosuppressive effects. In MRL/lpr mice, a model for systemic lupus erythematosus, prednisone (which is converted to prednisolone in the body) treatment led to a dose-dependent attenuation of lupus symptoms. This was associated with a significant decrease in the percentages of plasma cells and their precursors, which are responsible for antibody production. ebi.ac.uk

The effects of prednisolone on different lymphocyte subsets have also been investigated. It has been observed to cause a rapid and transient decrease in the number of peripheral blood lymphocytes in animal models, a phenomenon attributed to the redistribution of these cells from the bloodstream into lymphoid organs. ncats.io Interestingly, different lymphocyte subsets may exhibit varying sensitivities to the effects of prednisolone. nih.gov

Table 1: Summary of Preclinical Immunosuppressive Effects of Prednisolone

Effect Model System Key Findings Reference
Inhibition of Lymphocyte Proliferation In vitro human mixed lymphocyte reaction (MLR) and phytohemagglutinin (PHA) stimulated cultures Potent, concentration-dependent, and time-dependent inhibition of lymphocyte proliferation. Interference with early events in lymphocyte activation. nih.gov
Suppression of IL-2 Pathway In vitro human MLR and PHA stimulated cultures Suppressed production of IL-2 and cellular responsiveness to IL-2. Decreased frequency of IL-2 receptor-positive cells. nih.gov
Reduction of Plasma Cells MRL/lpr mice (model for systemic lupus erythematosus) Dose-dependent decrease in the high percentages of plasma cell precursors and plasma cells. ebi.ac.uk
Lymphocyte Redistribution In vivo animal models Induces a rapid and transient decrease in peripheral blood lymphocytes due to redistribution into lymphoid organs. ncats.io

Evaluation of Biological Markers and Histopathological Changes

Preclinical studies investigating the effects of prednisolone have identified several biological markers and characteristic histopathological changes associated with its administration. These findings provide insight into the cellular and tissue-level impacts of glucocorticoid therapy.

Biological Markers:

In preclinical models of rheumatoid arthritis, treatment with prednisolone has been shown to significantly reduce the infiltration of macrophages into the synovial tissue. derangedphysiology.com This reduction in synovial macrophage numbers is considered a potential biomarker for the clinical efficacy of the treatment. derangedphysiology.com Additionally, trends toward decreased infiltration by T cells and plasma cells in the synovial tissue have been observed following prednisolone therapy. derangedphysiology.com

In a murine model of acute renal allograft rejection, the administration of a liposomal formulation of prednisolone led to an increased expression of the glucocorticoid-responsive gene Fkbp5 in the allograft, indicating target engagement. nih.gov This was accompanied by a reduction in interstitial inflammation and tubulitis. nih.gov

Histopathological Changes:

Histopathological examinations in animal models have revealed various changes in tissues following prednisolone administration. In a study involving mice, prolonged treatment with prednisolone was associated with histological changes in several organs. For instance, in the liver, findings included necrosis, fibrosis, cellular degeneration, and congestion of blood vessels. nih.gov The kidneys and small intestine also exhibited histological alterations, although the severity of these changes could differ between organs. nih.gov

In the context of Duchenne muscular dystrophy, a study in the mdx mouse model found that prednisolone treatment could increase cardiac damage, as estimated by the percentage of area infiltrated by IgG and by collagen staining. nih.gov

Topical application of corticosteroids in animal models has been shown to induce skin atrophy, characterized by a decrease in the number and size of keratinocytes and fibroblasts, reduced epidermal thickness, and a flattening of the dermal-epidermal junction. drugcentral.org

Table 2: Biological Markers and Histopathological Changes Associated with Prednisolone in Preclinical Models

Category Finding Model System Reference
Biological Markers Reduction in macrophage infiltration in synovial tissue Preclinical models of rheumatoid arthritis derangedphysiology.com
Decreased infiltration of T cells and plasma cells in synovial tissue Preclinical models of rheumatoid arthritis derangedphysiology.com
Increased expression of Fkbp5 gene in renal allograft Murine model of acute renal allograft rejection nih.gov
Histopathological Changes Necrosis, fibrosis, cellular degeneration, and vascular congestion in the liver Mice nih.gov
Histological alterations in the kidneys and small intestine Mice nih.gov
Increased cardiac damage (IgG infiltration, collagen staining) mdx mouse model of Duchenne muscular dystrophy nih.gov
Skin atrophy (reduced epidermal thickness, decreased keratinocyte and fibroblast numbers) Animal models of topical corticosteroid application drugcentral.org

Structure Activity Relationship Sar Analysis

Correlating Molecular Structure with Glucocorticoid Receptor Binding

Glucocorticoids exert their effects by binding to the intracellular Glucocorticoid Receptor (GR), a ligand-activated transcription factor. nih.govnih.gov Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. oup.comnih.govendocrinology.org The affinity and specificity of this binding are paramount to the drug's potency.

The fundamental steroid structure, consisting of a four-fused ring system (cyclopentanoperhydrophenanthrene nucleus), provides the necessary scaffold for GR interaction. uomustansiriyah.edu.iq Key interactions between the steroid and the receptor's ligand-binding domain (LBD) include hydrogen bonds and hydrophobic interactions. researchgate.net For instance, hydrophilic groups such as the C3-ketone, the C11-hydroxyl, the C17α-hydroxyl, and the C21-hydroxyl are involved in forming specific hydrogen bonds with amino acid residues in the GR's binding pocket. researchgate.net

The binding affinity of various steroids to the GR has been quantified and compared. Modifications that enhance the stability of the steroid-GR complex generally lead to higher potency. The introduction of a double bond between carbons 1 and 2 in the A ring of hydrocortisone (B1673445) to form prednisolone (B192156) is a classic example of a structural change that significantly increases glucocorticoid activity without a corresponding increase in mineralocorticoid activity. gpatindia.commdpi.com This modification alters the shape of the A-ring, leading to a stronger interaction with the GR.

The tebutate (tert-butylacetate) ester at the C21 position of prednisolone in Prednisolone Tebutate primarily influences the pharmacokinetic properties of the drug, such as its lipophilicity and duration of action, rather than its intrinsic binding affinity for the GR. nih.gov However, the nature of the C21 ester can indirectly affect receptor interaction. While esterification at C21 generally increases lipophilicity, it often results in lower initial binding affinity compared to the parent alcohol (prednisolone). nih.gov The active compound, prednisolone, is released upon hydrolysis of the ester bond.

Relative Binding Affinity (RBA) of Various Glucocorticoids
CompoundKey Structural FeaturesRelative Binding Affinity (Cortisol = 10)
Cortisol (Hydrocortisone)Standard pregnane (B1235032) skeleton10
PrednisoloneΔ¹-unsaturation in A-ring19
DexamethasoneΔ¹-unsaturation, 9α-fluoro, 16α-methyl104
Cortisone (B1669442)11-keto group<1

Influence of Steroid Nucleus Modifications on Biological Activity

Modifications to the core steroid nucleus at various positions have been a cornerstone of synthetic corticosteroid development, aiming to enhance anti-inflammatory potency and separate it from mineralocorticoid (salt-retaining) effects. youtube.com

C11: An 11β-hydroxyl group is crucial for potent glucocorticoid activity. gpatindia.com Its presence is essential for binding to the GR. The corresponding 11-keto analogue, prednisone (B1679067), is biologically inert and must be converted in the liver to its active 11β-hydroxy form, prednisolone, to exert its effects. nih.govdrugbank.com This highlights the superiority of the alcoholic oxygen at C11 over a ketonic one for intrinsic activity. gpatindia.com

C16: Substitution at the C16 position, typically with a methyl (α or β) or hydroxyl (α) group, dramatically reduces or eliminates the mineralocorticoid activity seen with earlier glucocorticoids. researchgate.net For example, the introduction of a 16α-methyl group helps to create a more selective anti-inflammatory agent.

C17: A 17α-hydroxyl group is a key feature for high glucocorticoid activity, contributing to receptor binding. researchgate.netgpatindia.com The side chain attached at C17 significantly influences the flexibility and conformation of the steroid nucleus. nih.govacs.org The complete dihydroxyacetone side chain (C17-OH, C20-keto, C21-OH) is characteristic of potent glucocorticoids.

C21: The hydroxyl group at C21 is also important for glucocorticoid activity and enhances binding affinity. nih.gov Esterification of this hydroxyl group, as seen in Prednisolone Tebutate, creates a prodrug. This modification increases the lipophilicity of the molecule, which can affect its absorption and distribution. The bulky 3,3-dimethylbutanoate (B8739618) (tebutate) group can lead to a slower rate of hydrolysis, potentially prolonging the local action of the released prednisolone. nih.gov

The presence and position of double bonds (unsaturation) and specific functional groups are fundamental to the biological activity of prednisolone.

3-Keto-4-ene System: The keto group at C3 and the double bond between C4 and C5 in the A-ring are essential for both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqresearchgate.net This conjugated system helps to flatten the A-ring, which is considered important for effective receptor binding.

1,2-Unsaturation: The introduction of a double bond between C1 and C2, which distinguishes prednisolone from hydrocortisone, enhances glucocorticoid potency by approximately four-fold. gpatindia.com This modification alters the conformation of the A-ring, leading to improved interaction with the GR and a more potent anti-inflammatory effect. mdpi.com Biologically active corticosteroid hormones typically possess an unsaturated nucleus, which imparts greater conformational flexibility compared to saturated steroid nuclei. nih.govacs.org

Impact of Key Structural Modifications on Corticosteroid Activity
ModificationExample CompoundEffect on Glucocorticoid ActivityEffect on Mineralocorticoid Activity
Introduction of C1=C2 double bondPrednisoloneIncreased (3-4x)Slightly Decreased
Conversion of C11-OH to C11=OPrednisoneRequires metabolic activationRequires metabolic activation
Addition of 9α-Fluoro groupFludrocortisoneGreatly Increased (~10x)Greatly Increased (~125x)
Addition of 16α-Methyl groupDexamethasoneIncreasedVirtually Eliminated
Esterification at C21Prednisolone TebutateProdrug; activity depends on hydrolysisProdrug; activity depends on hydrolysis

Stereochemical Determinants of Pharmacological Profile

The steroid nucleus contains multiple chiral centers, and its specific stereochemistry is an absolute requirement for biological activity. The natural configuration of the steroid backbone ensures the correct three-dimensional presentation of the various functional groups to the receptor's binding site. youtube.com Prednisolone Tebutate has seven defined stereocenters. fda.gov Any alteration in the stereochemistry at these centers, such as changing the orientation of hydroxyl or methyl groups from α (below the plane of the ring) to β (above the plane) or vice versa, can dramatically reduce or abolish pharmacological activity. The precise spatial relationship between key features like the 11β-hydroxyl, the 17α-hydroxyl, and the C17 side chain is critical for high-affinity binding to the glucocorticoid receptor. youtube.com

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Prednisolone (B192156) Tebutate from related substances, metabolites, and matrix components. These techniques are prized for their high resolution and sensitivity, making them indispensable for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of prednisolone and its derivatives in both pure form and pharmaceutical products amecj.com. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation nih.govamecj.com.

Research has focused on developing and validating stability-indicating RP-HPLC methods to ensure accurate quantification even in the presence of degradation products nih.gov. A significant challenge in the chromatography of prednisolone is separating it from structurally similar substances, such as hydrocortisone (B1673445), which differs only by a single double bond nih.gov. Optimized methods have achieved baseline separation of prednisolone and its impurities nih.gov. The use of various C18 columns is prevalent, with mobile phases typically consisting of mixtures of water, acetonitrile, and methanol amecj.comlcms.czrjwave.org. Detection is commonly performed using ultraviolet (UV) detectors set at wavelengths around 240-254 nm, where the corticosteroid chromophore absorbs strongly amecj.comnih.govamecj.com. Validation of these methods according to International Conference on Harmonisation (ICH) guidelines confirms their linearity, accuracy, precision, and robustness rjwave.org.

ParameterCondition 1Condition 2Condition 3
ColumnPhenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) nih.govC18 (250 mm x 4.6 mm, 5µm) amecj.comamecj.comYMC basic (150mm × 4.6mm, 5μm) rjwave.org
Mobile PhaseGradient: Acetonitrile/Tetrahydrofuran/Water & Acetonitrile/Water nih.govIsocratic: Methanol/Water (58:42 v/v) amecj.comamecj.comIsocratic: Methanol/Water (60:40) rjwave.org
Flow RateNot Specified1.0 mL/min amecj.comamecj.com1.0 mL/min rjwave.org
Detection (UV)254 nm nih.gov254 nm amecj.comamecj.com240 nm rjwave.org
Retention Time~12.97 min nih.gov8.383 min amecj.comamecj.com3.3 min rjwave.org
Linearity RangeNot Specified0.1-2 mg L-1 amecj.comamecj.com10-150 ppm rjwave.org
LODNot Specified0.029 mg L-1 amecj.comamecj.comNot Specified
LOQNot Specified0.098 mg L-1 amecj.comamecj.comNot Specified

For enhanced sensitivity and selectivity, particularly in complex biological matrices like plasma and urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice nih.govresearchgate.netupf.edu. This technique couples the superior separation capabilities of HPLC with the definitive identification power of tandem mass spectrometry upf.edu. LC-MS/MS has proven invaluable for identifying new metabolites of prednisolone, which can be challenging with other methods due to the difficulty in derivatizing polyoxygenated metabolites for analysis researchgate.netupf.edu.

The methodology typically involves a liquid chromatography system to separate the parent drug from its metabolites, followed by introduction into a mass spectrometer dshs-koeln.de. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, providing structural information and enabling highly sensitive quantification nih.gov. Studies have successfully used LC-MS/MS to quantify unbound prednisolone and related corticosteroids in human plasma, achieving lower limits of quantification (LLOQ) of 0.100 ng/mL for all analytes nih.gov. This high level of sensitivity is crucial for pharmacokinetic and metabolic studies nih.govresearchgate.net.

ParameterCondition
Chromatography2D-HPLC with Strata-X on-line extraction cartridge nih.gov
Separation ColumnZorbax-SB Phenyl, Rapid Resolution HT (2.1 x 100 mm) nih.gov
Mass SpectrometerAPI-4000 nih.gov
LLOQ0.100 ng/mL for prednisolone, prednisone (B1679067), cortisol, and cortisone (B1669442) nih.gov
MatrixHuman Plasma Ultrafiltrate nih.gov

Spectroscopic and Spectrophotometric Approaches

Spectroscopic techniques provide information about the molecular structure and concentration of Prednisolone Tebutate by measuring its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, economical, and rapid method for the quantitative estimation of prednisolone in bulk and tablet formulations semanticscholar.orgajrconline.org. The method is based on the principle that the molecule absorbs light in the UV region due to its specific chemical structure. The absorbance is directly proportional to the concentration, a relationship described by the Beer-Lambert law ajrconline.org.

For prednisolone, the absorption maximum (λmax) is typically found at approximately 242-246 nm in solvents like methanol or ethanol semanticscholar.orgnihs.go.jpjocpr.com. The method is validated for linearity, precision, and accuracy, with studies showing good correlation coefficients (r² > 0.999) within a specific concentration range semanticscholar.orgajrconline.org. This technique is suitable for routine quality control analysis where simplicity and speed are advantageous ajrconline.org.

ParameterFinding 1Finding 2
SolventMethanol semanticscholar.orgEthanol ajrconline.org
λmax244 nm semanticscholar.org243 nm ajrconline.org
Beer's Law Range2–12 mcg/ml semanticscholar.org2.5-20 µg/mL ajrconline.org
Correlation Coefficient (r²)0.9995 semanticscholar.org1.000 ajrconline.org
Recovery> 98% semanticscholar.orgWithin acceptable ICH guideline range ajrconline.org

Fourier-Transform Raman (FT-Raman) spectroscopy offers a non-destructive and rapid analytical approach for the quantification of corticosteroids in solid dosage forms nih.gov. This technique measures the inelastic scattering of laser light, providing a vibrational spectrum that is a unique fingerprint of the molecule's structure. A key advantage of FT-Raman is that water exhibits a very weak Raman signal, often making the subtraction of a water spectrum unnecessary when analyzing aqueous solutions mdpi.com.

In a study on prednisone, FT-Raman spectroscopy, combined with partial least squares (PLS) models, was successfully used for quantification in tablets nih.gov. The method yielded high recovery rates (98.1-103.2%) and low relative standard errors of prediction (RSEP) of 3.1% and 3.2% for calibration and validation sets, respectively nih.gov. These findings demonstrate that FT-Raman can serve as a fast and convenient alternative to standard pharmacopeial methods for the analysis of corticosteroids like prednisolone nih.gov.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for investigating the potential physical and chemical interactions between an active pharmaceutical ingredient (API) like Prednisolone Tebutate and excipients in a formulation conicet.gov.ar. FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides detailed information on the functional groups present in the molecule creative-proteomics.comwisdomlib.org.

In preformulation studies, FT-IR is used as a screening tool to assess compatibility conicet.gov.ar. The interaction between a drug and an excipient can be detected by changes in the FT-IR spectrum, such as shifts in peak positions, changes in peak intensity, or the appearance of new peaks conicet.gov.ar. For a corticosteroid like prednisolone, the characteristic absorption bands of its carbonyl (C=O) and carbon-carbon double bonds (C=C) are of particular interest for detecting interactions researchgate.net. By analyzing these spectral changes, formulation scientists can gain insights into potential incompatibilities, which helps in the development of stable and effective dosage forms conicet.gov.ar.

X-ray Diffraction for Crystalline State Analysis

X-ray Diffraction (XRD) is a definitive method used to determine the atomic and molecular structure of a crystal. In this technique, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered intensities is measured and analyzed. This pattern provides a unique fingerprint of the crystalline solid, revealing information about its internal lattice structure, polymorphs, and degree of crystallinity.

While specific, detailed crystallographic data for Prednisolone Tebutate is not extensively published in publicly accessible literature, the analysis of the parent compound, Prednisolone, and its other esters provides a clear framework for the application of this methodology. Prednisolone is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. fip.org For instance, two primary anhydrous polymorphs (Form I and Form II) and a sesquihydrate form have been identified and characterized using single-crystal XRD. fip.org

Such analyses yield precise data on the crystal system, space group, and unit cell dimensions. For example, studies on related compounds like Prednisolone Acetate (B1210297) have been used to refine the crystal structure and understand intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. researchgate.net Powder X-ray diffraction (PXRD) is also widely used to analyze polycrystalline materials, showing characteristic peaks at specific 2θ angles that can be used to identify the crystalline form and assess its purity. researchgate.netresearchgate.netscielo.br

The table below illustrates the type of crystallographic data obtained from single-crystal X-ray analysis for a related corticosteroid, demonstrating the level of detail provided by the technique.

Table 1: Example Crystallographic Data for a Corticosteroid Compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.543
b (Å)12.771
c (Å)19.339
α (°)90
β (°)90
γ (°)90

Note: The data in this table is representative of a corticosteroid crystal structure and is provided for illustrative purposes to show the output of an X-ray diffraction analysis.

For a compound like Prednisolone Tebutate, which is often formulated as a crystalline suspension, XRD analysis is vital to ensure the correct polymorphic form is used, as different forms can have different solubilities and dissolution rates, ultimately impacting the final product's performance.

Dissolution and Release Rate Studies (In Vitro)

In vitro dissolution and release rate studies are essential for characterizing the performance of pharmaceutical dosage forms, particularly for poorly water-soluble compounds like Prednisolone Tebutate formulated for parenteral depot injection. These tests measure the rate and extent to which the active compound is released from the formulation into a dissolution medium under controlled laboratory conditions.

Given that Prednisolone Tebutate is administered as an aqueous suspension, standard dissolution apparatuses like the USP Apparatus 2 (paddle) or specialized setups are required to simulate the in vivo environment. For parenteral suspensions, methods often need modification to handle the dosage form's characteristics. Studies on similar corticosteroid suspensions, such as Methyl Prednisolone Acetate, have utilized the USP II apparatus with large volumes of phosphate (B84403) buffer at pH levels simulating muscle (6.8) and physiological (7.4) conditions to assess release over extended periods. nih.gov

To overcome challenges associated with testing parenteral formulations, advanced methodologies such as the use of a flow-through cell (USP Apparatus 4) or a reciprocating holder equipped with a dialysis membrane have been investigated. researchgate.net These systems are designed to better mimic the physiological clearance and depot environment of an intramuscular injection, allowing for the study of drug release from an oily or aqueous suspension. researchgate.net

Research on various formulations of the parent drug, Prednisolone, demonstrates how release profiles can be modulated. For example, the release of Prednisolone from a glycol-chitosan conjugate at physiological pH was shown to be gradual, at a rate of approximately 1% per hour. nih.gov The results from these studies are typically presented as a cumulative release profile over time. The table below shows representative in vitro release data for a parenteral suspension of a related corticosteroid, Methyl Prednisolone Acetate, comparing a test formulation to an innovator product. nih.gov

Table 2: Example Cumulative Percent Drug Release of Methyl Prednisolone Acetate Suspension in pH 7.4 Phosphate Buffer

Time (hours)Test Product Release (%)Innovator Product Release (%)
822.128.5
2445.340.2
4860.855.9
9678.270.1
14489.576.4
18494.280.2

Note: This data is adapted from a study on Methyl Prednisolone Acetate to illustrate a typical in vitro release profile for a parenteral steroid suspension. nih.gov

These in vitro studies are critical for formulation development, quality control, and ensuring batch-to-batch consistency of Prednisolone Tebutate products.

Emerging Research Directions and Methodological Innovations

Development of Advanced In Vitro Research Models

The limitations of traditional two-dimensional (2D) cell cultures have spurred the development of more sophisticated in vitro models that better replicate human physiology. These advanced systems are instrumental in elucidating the complex biological effects of glucocorticoids such as Prednisolone (B192156) Tebutate.

Cell-Based Assay Systems for Mechanistic Studies

Modern cell-based assays provide a biologically relevant context for detailed mechanistic studies of drug action, moving beyond simple cytotoxicity tests to explore specific cellular pathways and responses. nuvisan.com For a compound like Prednisolone Tebutate, which acts as a glucocorticoid receptor agonist, these assays are critical for dissecting its molecular interactions. ebi.ac.uk

Researchers utilize a variety of cell-based systems to investigate the effects of glucocorticoids. nih.gov These include:

Primary Neuronal Cultures: Harvested from animal brain regions, these cultures help in studying the neurobiological effects of steroids. frontiersin.org

Human-Induced Pluripotent Stem Cells (iPSCs): Patient-derived or gene-edited iPSCs offer a powerful tool for studying human diseases in a personalized manner. nuvisan.com They can be differentiated into various cell types (e.g., neurons, glial cells) to model disease-specific phenotypes and assess differential responses to glucocorticoid exposure. nih.govfrontiersin.org

Co-culture Systems: These models allow for the investigation of interactions between different cell types, such as neurons and glia, providing a more comprehensive view of the tissue-level response to a compound. frontiersin.org

3D Neuronal Cultures and Organoids: These three-dimensional models more closely mimic the structure and function of human brain tissue, offering a more physiologically relevant environment for studying the effects of glucocorticoids on neuronal development, synaptic plasticity, and inflammation. nih.govfrontiersin.org

These advanced cell-based assays are pivotal for identifying unique gene expression signatures, validating signaling pathways, and understanding the cell-type-specific responses to glucocorticoids like Prednisolone Tebutate. nuvisan.comfrontiersin.org

Cell-Based Assay System Application in Glucocorticoid Research Relevance for Prednisolone Tebutate
Primary Cell Cultures Studying fundamental cellular and molecular mechanisms in a direct biological context.Investigating anti-inflammatory effects on primary synoviocytes or chondrocytes.
Immortalized Cell Lines High-throughput screening and standardized, reproducible assays for receptor binding and gene expression.Quantifying glucocorticoid receptor activation and downstream gene regulation.
iPSC-Derived Cultures Modeling genetic predispositions and patient-specific responses to glucocorticoids. nuvisan.comAssessing variability in patient response and potential for personalized medicine approaches.
3D Organoids Simulating tissue architecture and complex cell-cell interactions to study developmental and disease processes. nih.govModeling the long-term effects on cartilage or synovial tissue in a joint-like microenvironment.

Microphysiological Systems (MPS) for Complex Biological Simulations

Microphysiological systems (MPS), also known as "organs-on-a-chip," represent a significant leap forward in in vitro modeling. nih.gov These microfluidic devices are designed to replicate the functions and complexity of human organs, providing a dynamic environment with controlled biochemical and mechanical cues. frontiersin.orgfluigent.com

For a locally administered drug like Prednisolone Tebutate, MPS can offer invaluable insights. For instance, a "joint-on-a-chip" model could simulate the physiological conditions of an osteoarthritic joint, incorporating different cell types like chondrocytes and synoviocytes. technologypublisher.com Such a system would allow researchers to study the drug's effects on inflammation, cartilage degradation, and tissue crosstalk in a highly controlled and physiologically relevant manner. nih.govtechnologypublisher.com

The key advantages of using MPS in Prednisolone Tebutate research include:

Recreation of Tissue Microenvironments: MPS can mimic the 3D architecture, cell-cell interactions, and mechanical forces (e.g., compression in a joint) that are absent in traditional cultures. frontiersin.org

Dynamic Drug Exposure: The microfluidic nature of these systems allows for the precise control of drug concentration and exposure duration, enabling the simulation of pharmacokinetic profiles. fluigent.com

Personalized Medicine: By using patient-derived cells (hiPSCs), MPS can be used to create personalized models to predict individual drug efficacy and response. nih.gov

Multi-organ chips further expand these capabilities by connecting different organ models (e.g., liver and joint) to study systemic effects, metabolism, and potential off-target interactions. nih.gov

In Silico Modeling and Simulation for Predictive Research

Computational, or in silico, modeling has become an indispensable tool in pharmaceutical research, offering a way to predict a compound's behavior and effects, thereby reducing the time and cost associated with experimental testing. frontiersin.org

Computational Pharmacokinetics and Pharmacodynamics

The pharmacokinetics (PK) of prednisolone, the active metabolite of Prednisolone Tebutate, are complex and can be nonlinear. nih.govuq.edu.au Computational models are crucial for understanding and predicting this behavior.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and anatomical structure. For prednisolone, a comprehensive dual PBPK model has been used to characterize its whole-body disposition, including its interconversion with prednisone (B1679067) and nonlinear tissue binding. nih.gov Such models can be adapted for Prednisolone Tebutate to simulate its slow release from an injection site, hydrolysis to prednisolone, and subsequent distribution and elimination.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models link drug concentrations to their pharmacological effects. For prednisolone, PK/PD models have been developed to characterize its effects on cortisol secretion and the trafficking of various immune cells like lymphocytes and neutrophils. nih.govnih.gov By integrating PK data with biomarker readouts, these models can predict the time course and intensity of the drug's effect.

Various computational tools are employed for these modeling efforts, including ADAPT II, WinNonlin, and specialized software for PBPK simulations. nih.govnih.gov

Predictive Modeling for Bioavailability Studies

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. patheon.com For a poorly soluble ester like Prednisolone Tebutate, which is often formulated as a suspension for local injection, predicting bioavailability from the injection site is critical.

Predictive modeling in this context involves simulating several key processes:

Dissolution: The rate at which the solid drug particles dissolve in the local tissue fluid.

Absorption: The movement of the dissolved drug from the tissue into the local capillaries.

Metabolism: The conversion of the Prednisolone Tebutate ester into active prednisolone by local enzymes.

Computational tools and algorithms can model these processes based on the physicochemical properties of the drug (e.g., solubility, particle size) and the physiological characteristics of the administration site. patheon.com By simulating the impact of various formulation parameters, such as excipient choice or particle size, researchers can optimize formulations for a desired release profile and bioavailability, reducing the need for extensive trial-and-error experiments. patheon.comnih.gov Several software platforms, such as SwissADME, FAFDrugs4, and admetSAR, are used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of steroidal compounds. nih.govnih.govresearchgate.net

Innovative Drug Delivery Systems for Enhanced Research Applications

The development of novel drug delivery systems is crucial not only for therapeutic applications but also for research purposes. mdpi.com These systems allow for precise control over the release and targeting of a drug, enabling more sophisticated experimental designs to study its pharmacological effects. For Prednisolone Tebutate, these systems can be used to investigate the impact of sustained local concentrations on disease processes.

Several types of innovative delivery systems are being explored for corticosteroids:

Nanoparticles: Polymeric nanoparticles, such as those made from poly(ε-caprolactone), can encapsulate prednisolone, providing controlled release and potentially improving tissue penetration. jddtonline.infonih.gov

Liposomes: These lipid-based vesicles can carry both hydrophilic and lipophilic drugs. ijper.org PEGylated (stealth) liposomes can accumulate at sites of inflammation due to the enhanced permeability and retention (EPR) effect, offering a passive targeting strategy. mdpi.com Studies with prednisolone-loaded liposomes have shown improved bioavailability and efficacy in models of renal inflammation. nih.gov

Hydrogels: These cross-linked polymer networks can be loaded with a drug and injected into a site like a joint, where they form a depot for sustained release. dovepress.comnih.gov

Microspheres: Biodegradable polymer microspheres, often made of poly(lactic-co-glycolic acid) (PLGA), have been successfully used for the intra-articular sustained delivery of corticosteroids. nih.gov

These advanced delivery systems provide researchers with powerful tools to modulate the local pharmacokinetic profile of Prednisolone Tebutate, facilitating studies on the long-term efficacy and mechanisms of action in a targeted and controlled manner. dovepress.commdpi.com

Delivery System Mechanism Research Application for Prednisolone Tebutate
Nanoparticles Encapsulation in sub-micron polymeric or lipidic particles for controlled release and potential cell targeting. jddtonline.infonih.govStudying dose-response relationships at the cellular level with controlled intracellular delivery.
Liposomes Encapsulation within lipid bilayers, allowing for passive targeting to inflamed tissues via the EPR effect. mdpi.comnih.govInvestigating the effects of targeted delivery to inflamed synovial macrophages.
Hydrogels Drug entrapment within a 3D polymer matrix that provides sustained release as the matrix swells or degrades. dovepress.comnih.govModeling the effects of continuous, long-term glucocorticoid exposure within a joint space.
Microspheres Encapsulation within biodegradable polymer spheres for prolonged, steady drug release over weeks to months. nih.govEvaluating the impact of sustained anti-inflammatory action on disease progression models.

Omics-Based Approaches in Prednisolone Tebutate Research

The advent of "omics" technologies has provided powerful tools to understand the molecular mechanisms underlying drug action, response, and resistance. For corticosteroids like prednisolone, these approaches are uncovering complex biological networks.

Genomic profiling is crucial for understanding the significant interindividual variability in response to glucocorticoid therapy. japsonline.comjapsonline.com Up to 30% of the population may exhibit some form of glucocorticoid resistance. japsonline.comjapsonline.com Pharmacogenomic studies aim to identify genetic variants that influence a patient's response to drugs like prednisolone, paving the way for personalized medicine. japsonline.com

In the context of acute lymphoblastic leukemia (ALL), integrative genomic analyses have identified numerous genes associated with prednisolone resistance. nih.gov By aggregating p-values of various genomic features, one study identified 903 genes linked to resistance. nih.gov Among the top candidates was CELSR2, a gene whose decreased expression was strongly associated with glucocorticoid resistance. nih.govresearchgate.net Other genes implicated through genomic analysis in ALL include SMARCA4, a component of the SWI/SNF complex, and NLRP3, which encodes an inflammasome component. researchgate.net

Polymorphisms in genes encoding drug metabolizing enzymes and transporters, such as CYP3A4, CYP3A5, and MDR1 (ABCB1), have also been studied for their potential role in varying prednisolone pharmacokinetics and response. japsonline.com Furthermore, variations in the glucocorticoid receptor (NR3C1) gene itself, such as the ER22/23EK polymorphism, have been linked to reduced sensitivity to glucocorticoids. japsonline.com These findings demonstrate that a complex interplay of genetic factors contributes to the efficacy of prednisolone treatment.

Table 2: Selected Genes Associated with Prednisolone Response and Resistance

GeneFunction/AssociationDisease ContextReference
CELSR2G-protein coupled receptor; decreased expression associated with resistance.Acute Lymphoblastic Leukemia (ALL) nih.govresearchgate.net
SMARCA4Component of the SWI/SNF chromatin remodeling complex.Acute Lymphoblastic Leukemia (ALL) researchgate.net
NLRP3Encodes NALP3, an inflammasome component.Acute Lymphoblastic Leukemia (ALL) researchgate.net
NR3C1 (GR)Glucocorticoid receptor; polymorphisms linked to sensitivity.General Inflammatory Diseases japsonline.com
CYP3A4 / CYP3A5Enzymes involved in prednisolone metabolism.General Inflammatory Diseases japsonline.com
MDR1 (ABCB1)Encodes P-glycoprotein, a drug transporter.Crohn's Disease japsonline.com

Proteomic analysis provides a snapshot of the proteins present in a biological sample, offering insights into the functional consequences of drug treatment. Studies on prednisolone have used proteomics to identify the specific proteins and pathways it modulates, revealing the breadth of its anti-inflammatory effects.

In a study involving patients with severe eosinophilic asthma being treated with mepolizumab, proteomic analysis of sputum and plasma samples showed that prednisolone exerts broad anti-inflammatory effects beyond the IL-5 pathway. qub.ac.uknih.gov Prednisolone significantly downregulated proteins related to type 2 inflammation and chemotaxis, including interleukins (IL-4, IL-5, IL-13), chemokines (CCL17, CCL22, CCL24, CCL26), and cell adhesion molecules (ICAM1, VCAM). qub.ac.ukmedrxiv.org It also reduced levels of matrix metalloproteinases (MMP1, MMP12) and mast cell tryptases. qub.ac.ukmedrxiv.org Concurrently, neutrophilic pathways were found to be upregulated. qub.ac.uknih.gov

Another pharmacoproteomic study in a rat model of endotoxin-induced uveitis compared the effects of prednisolone and dapsone (B1669823) on the aqueous humor proteome. nih.gov The analysis revealed that both treatments markedly decreased hyperemia and vasodilation. nih.gov High-resolution mass spectrometry identified hundreds of unique proteins in each treatment group, confirming that prednisolone modulates distinct molecular pathways to exert its anti-inflammatory activity in the eye. nih.gov These studies underscore the power of proteomics to elucidate the complex mechanisms of action of Prednisolone Tebutate and to identify potential biomarkers of its activity.

Table 3: Proteins and Pathways Modulated by Prednisolone Identified via Proteomics

Protein/Pathway CategorySpecific Proteins/Pathways DownregulatedSpecific Proteins/Pathways UpregulatedBiological ContextReference
Type 2 Inflammation IL-4, IL-5, IL-13, CCL17, CCL22, CCL24, CCL26, FCER2, ST2 receptor-Severe Eosinophilic Asthma qub.ac.uknih.govmedrxiv.org
Cell Adhesion ICAM1, VCAM-Severe Eosinophilic Asthma qub.ac.uk
Tissue Remodeling MMP1, MMP12, MMP10Tissue repair pathwaysSevere Eosinophilic Asthma qub.ac.ukmedrxiv.org
Mast Cell Activity Mast cell tryptases-Severe Eosinophilic Asthma qub.ac.ukmedrxiv.org
General Inflammation TNF-αIL-10, AmphiregulinEndotoxin-Induced Uveitis, Asthma nih.govnih.gov
Neutrophilic Pathways -Neutrophilic pathwaysSevere Eosinophilic Asthma qub.ac.uknih.gov

Q & A

Basic Research Questions

Q. How should preclinical studies on Prednisolone Tebutate be designed to ensure reproducibility and compliance with NIH guidelines?

  • Methodological Answer : Preclinical studies should adhere to NIH guidelines for experimental rigor, including detailed reporting of animal models (species, strain, age), dosage regimens, and pharmacokinetic/pharmacodynamic (PK/PD) parameters. For example, use dose-escalation protocols to establish therapeutic windows and toxicity thresholds. Include control groups (vehicle and positive controls) and standardize environmental variables (e.g., housing conditions, diet). Statistical power analysis must precede experiments to determine sample size adequacy. Data should be validated using assays such as HPLC for drug concentration and ELISA for inflammatory biomarkers .

Q. What PICOT framework elements are critical for clinical research questions on Prednisolone Tebutate?

  • Methodological Answer : For clinical trials, structure questions using PICOT:

  • P (Population): Define patient subgroups (e.g., rheumatoid arthritis patients with corticosteroid resistance).
  • I (Intervention): Specify Prednisolone Tebutate formulation (e.g., intra-articular injection at 20 mg/mL).
  • C (Comparison): Compare against standard therapies (e.g., methylprednisolone acetate).
  • O (Outcome): Quantify outcomes like joint inflammation reduction (via MRI) or adverse event rates.
  • T (Time): Set follow-up intervals (e.g., 6 weeks post-injection). This framework ensures focused hypotheses and comparability with prior studies .

Q. How can researchers validate assay methods for quantifying Prednisolone Tebutate in biological matrices?

  • Methodological Answer : Use ICH Q2(R1) validation guidelines:

  • Specificity : Test for interference from metabolites or co-administered drugs via chromatographic separation (e.g., LC-MS/MS).
  • Linearity : Establish calibration curves over clinically relevant concentrations (e.g., 1–100 ng/mL).
  • Accuracy/Precision : Perform spike-recovery experiments with ≤15% CV for intra-/inter-day variability.
  • Stability : Assess freeze-thaw cycles and long-term storage conditions. Cross-validate results with independent labs to minimize bias .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Prednisolone Tebutate’s efficacy data across heterogeneous patient cohorts?

  • Methodological Answer : Apply stratified randomization in trial design to account for variables like age, comorbidities, or genetic polymorphisms (e.g., CYP3A4 metabolizer status). Use meta-regression to analyze pooled data from multiple studies, adjusting for covariates. For in vitro-in vivo discordance, conduct mechanistic studies (e.g., transcriptomic profiling of glucocorticoid receptor isoforms) to identify biological variability drivers .

Q. How can researchers design comparative efficacy studies between Prednisolone Tebutate and newer corticosteroid derivatives?

  • Methodological Answer : Employ non-inferiority trials with predefined margins (e.g., Δ ≤10% in pain score reduction). Use adaptive designs to re-estimate sample sizes based on interim analyses. Include dual endpoints: clinical (e.g., ACR20 response) and molecular (e.g., IL-6 suppression). Leverage network meta-analysis to indirectly compare efficacy across trials lacking head-to-head data .

Q. What statistical approaches are optimal for analyzing longitudinal data on Prednisolone Tebutate’s long-term safety profile?

  • Methodological Answer : Use mixed-effects models to handle missing data and repeated measures. For rare adverse events (e.g., osteonecrosis), apply Bayesian hierarchical models to pool sparse data. Time-to-event analyses (Kaplan-Meier curves, Cox regression) quantify cumulative incidence. Sensitivity analyses should test assumptions (e.g., non-random missingness) .

Data Analysis and Interpretation

Q. How should researchers address variability in Prednisolone Tebutate’s pharmacokinetic parameters across preclinical species?

  • Methodological Answer : Conduct allometric scaling to extrapolate PK parameters from rodents to humans, adjusting for metabolic rate differences. Validate predictions using PBPK modeling (e.g., Simcyp®). Report interspecies differences in protein binding and tissue distribution, as these impact bioavailability .

Q. What criteria determine whether conflicting in vitro cytotoxicity data for Prednisolone Tebutate are clinically relevant?

  • Methodological Answer : Assess concordance using Bland-Altman plots for assay reproducibility. Compare IC₅₀ values across cell lines (e.g., primary chondrocytes vs. immortalized lines). Contextualize findings with therapeutic indices (TI = TD₅₀/ED₅₀). Data discrepancies >50% warrant investigation into experimental conditions (e.g., serum-free vs. serum-containing media) .

Ethical and Regulatory Considerations

Q. How can researchers ensure ethical rigor in trials involving Prednisolone Tebutate for off-label indications?

  • Methodological Answer : Follow FINER criteria:

  • Feasibility : Confirm drug availability and dosing precision.
  • Novelty : Justify off-label use with preclinical/epidemiological data.
  • Ethics : Obtain IRB approval for vulnerable populations (e.g., pediatric patients).
  • Relevance : Align with WHO priority areas (e.g., reducing corticosteroid toxicity). Publish protocols in registries (ClinicalTrials.gov ) to enhance transparency .

Tables for Reference

Parameter Preclinical Study Example Clinical Study Example
Dosage 5 mg/kg (rodent)20 mg intra-articular
Primary Endpoint TNF-α reduction (pg/mL)ACR20 response at 12 weeks
Statistical Test ANOVA with Tukey post-hocMixed-effects model
Key Biomarker IL-1β (ELISA)hs-CRP (immunoturbidimetric assay)
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.